Propiophenone-D10

Description

BenchChem offers high-quality Propiophenone-D10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propiophenone-D10 including the price, delivery time, and more detailed information at info@benchchem.com.

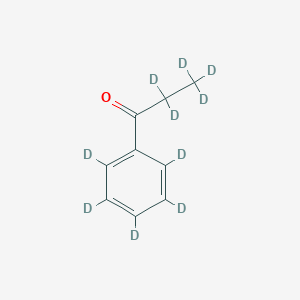

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentadeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIOVPPHQSLHCZ-CFTAVCBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Propiophenone-D10 (CAS 288400-96-4)

Physicochemical Profile, Synthesis Logic, and Analytical Applications

Executive Summary

Propiophenone-D10 (CAS 288400-96-4) is the fully deuterated isotopologue of propiophenone, a key aryl ketone intermediate in the synthesis of pharmaceuticals (e.g., ephedrines, cathinones) and a breakdown product in forensic toxicology.[1][2] With a mass shift of +10 Da relative to the unlabeled parent, Propiophenone-D10 serves as the gold-standard Internal Standard (IS) for quantitative mass spectrometry (GC-MS and LC-MS).

This guide details the physicochemical properties, isotopic stability considerations, and validated experimental protocols for utilizing Propiophenone-D10. It specifically addresses the critical challenge of deuterium exchange at the

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Propiophenone-D10 is characterized by the substitution of all ten hydrogen atoms with deuterium (

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | Propiophenone-D10 (Perdeuteropropiophenone) |

| CAS Number | 288400-96-4 |

| Molecular Formula | |

| Molecular Weight | 144.24 g/mol (Calculated) |

| Unlabeled Parent MW | 134.18 g/mol |

| Mass Shift | +10.06 Da |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~218°C (760 mmHg) |

| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate; Insoluble in Water |

| Isotopic Purity | Typically |

| SMILES (Isomeric) | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |

Isotopic Enrichment & Stability: The -Carbon Challenge

Deuterium Distribution

The "D10" designation implies labeling at three distinct chemical environments:

-

Aromatic Ring (

): Five deuterium atoms on the phenyl ring. These are chemically inert and stable against exchange under standard conditions. -

-Methyl Group (

-

-Methylene Group (

Keto-Enol Tautomerism and Back-Exchange

Expert Insight: While the aromatic and

Protocol Requirement:

-

Storage Solvent: Store stock solutions in aprotic solvents such as Acetonitrile (ACN) or Dichloromethane (DCM). Avoid Methanol or Water for long-term storage.

-

pH Control: Ensure buffers used in LC-MS are pH-controlled. Extreme pH accelerates the enolization rate.

Analytical Application: The Internal Standard Principle

In quantitative analysis, Propiophenone-D10 is used to correct for variability in extraction efficiency, injection volume, and ionization suppression (matrix effects).

Mechanism of Action

Because Propiophenone-D10 shares virtually identical physicochemical properties (polarity, pKa) with the analyte, it co-elutes (or elutes very closely) in chromatography. Consequently, it experiences the exact same matrix environment at the electrospray source (LC-MS) or electron impact source (GC-MS).

Mass Spectrometry Fragmentation (GC-MS EI)

Understanding the fragmentation is vital for selecting the correct Quantifier Ion.

-

Parent (Propiophenone):

-

Molecular Ion (

): m/z 134[3] -

Base Peak (Primary Fragment): m/z 105 (Benzoyl ion,

). Formed by

-

-

IS (Propiophenone-D10):

-

Molecular Ion (

): m/z 144 -

Base Peak (Primary Fragment): m/z 110 (Benzoyl-d5 ion,

). Formed by

-

Note: The mass shift of the base peak is +5 Da (105

Figure 1: Electron Impact (EI) fragmentation pathway of Propiophenone-D10 showing the formation of the critical m/z 110 quantifier ion.

Experimental Protocol: Quantitative Workflow

Reagents & Equipment

-

Analytes: Propiophenone (Target), Propiophenone-D10 (IS).

-

Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid.

-

Instrument: GC-MS (EI source) or LC-MS/MS (ESI positive).

Stock Solution Preparation

-

Weighing: Accurately weigh 10 mg of Propiophenone-D10 into a 10 mL volumetric flask.

-

Dissolution: Dissolve in Acetonitrile (to prevent D/H exchange).

-

Concentration: Resulting stock is 1.0 mg/mL.

-

Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.

Sample Preparation (Liquid-Liquid Extraction)

-

Spiking: Add 10

L of Propiophenone-D10 working solution (e.g., 10 -

Equilibration: Vortex and let stand for 5 mins to allow IS to equilibrate with the matrix.

-

Extraction: Add 500

L Ethyl Acetate. Vortex vigorously for 1 min. -

Separation: Centrifuge at 10,000 x g for 5 mins.

-

Reconstitution: Evaporate the supernatant under nitrogen. Reconstitute in 100

L Mobile Phase.

GC-MS Method Parameters (SIM Mode)

| Parameter | Setting |

| Inlet Temp | 250°C |

| Column | DB-5ms or equivalent (30m x 0.25mm) |

| Carrier Gas | Helium, 1.0 mL/min |

| Ion Source | EI, 70 eV, 230°C |

| SIM Ions (Target) | m/z 105 (Quant), 77 (Qual), 134 (Qual) |

| SIM Ions (IS) | m/z 110 (Quant) , 82 (Qual), 144 (Qual) |

Synthesis Logic & Quality Assurance

To ensure high isotopic purity (>98%), Propiophenone-D10 is typically synthesized via Friedel-Crafts Acylation using fully deuterated precursors. This route prevents the scrambling often seen in H/D exchange methods.

Figure 2: Synthesis pathway utilizing deuterated precursors to guarantee isotopic fidelity.

Handling, Safety & Storage

-

Safety Profile: Propiophenone derivatives are irritants. Wear nitrile gloves and safety glasses. Work in a fume hood.

-

Flammability: Flash point is approx. 99°C, but organic solvents used in prep (ACN, MeOH) are highly flammable.

-

Storage:

-

Temperature: 2-8°C for neat standard; -20°C for solutions.

-

Light: Protect from light to prevent photo-degradation.

-

Container: Amber glass with PTFE-lined caps (avoid plastic which can leach phthalates).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102601018, Propiophenone-D10. Retrieved from [Link]

- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books.

Sources

Propiophenone-D10: A Technical Guide for Researchers in Drug Development and Analytical Sciences

This guide provides an in-depth exploration of Propiophenone-D10, a deuterated analog of propiophenone, designed for researchers, scientists, and drug development professionals. Its primary application lies in serving as a robust internal standard for quantitative mass spectrometry-based assays. This document will delve into its chemical properties, the scientific rationale for its use, and a detailed, field-proven protocol for its implementation in a typical bioanalytical workflow.

The Critical Role of Isotopically Labeled Internal Standards in Quantitative Analysis

In the landscape of drug development and clinical toxicology, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold standard for such analyses due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS can be compromised by several factors, including variations in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.

To mitigate these variables, a stable isotope-labeled (SIL) internal standard is often employed.[2] A SIL internal standard is a form of the analyte of interest where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). Propiophenone-D10 is one such SIL internal standard. The fundamental principle behind its use is that the SIL standard will co-elute with the unlabeled analyte and experience identical effects from the matrix and instrument, but it will be distinguishable by its higher mass in the mass spectrometer. This allows for reliable normalization of the analyte's signal, leading to more accurate and reproducible quantification.

Propiophenone-D10: Chemical Structure and Physicochemical Properties

Propiophenone-D10 is a synthetic derivative of propiophenone in which all ten hydrogen atoms have been replaced with deuterium. This high degree of deuteration provides a significant mass shift from the unlabeled compound, which is advantageous in mass spectrometry to avoid isotopic overlap.

Chemical Structure:

The IUPAC name for Propiophenone-D10 is 2,2,3,3,3-pentadeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one. Its structure consists of a deuterated phenyl ring attached to a deuterated propyl ketone group.

Physicochemical Properties:

The key physicochemical properties of Propiophenone-D10 are summarized in the table below. The primary difference from its non-deuterated counterpart is its molecular weight.

| Property | Value |

| Molecular Formula | C₉D₁₀O |

| Molecular Weight | 144.24 g/mol |

| CAS Number | 288400-96-4 |

| Appearance | Typically a colorless liquid |

| Isotopic Purity | ≥98% |

The Advantage of High Deuteration (D10)

The choice of a D10 isotopologue over less deuterated versions (e.g., D5) offers a distinct advantage in quantitative mass spectrometry. A higher degree of deuteration results in a larger mass difference between the internal standard and the analyte. This is crucial for minimizing "isotopic crosstalk," where the isotopic envelope of the analyte can overlap with the signal of the internal standard, especially at high analyte concentrations. This separation ensures a cleaner signal for the internal standard, leading to more accurate and reliable quantification across a wide dynamic range. Furthermore, a high level of isotopic enrichment (ideally ≥98%) is critical to ensure that the contribution of the unlabeled species within the internal standard is negligible.

Exemplary Experimental Protocol: Quantification of a Propiophenone Analog in Urine using Propiophenone-D10

This section outlines a detailed, step-by-step methodology for the use of Propiophenone-D10 as an internal standard for the quantification of a hypothetical propiophenone-like analyte in human urine. This protocol is representative of a typical workflow in a forensic or clinical toxicology laboratory.

4.1. Materials and Reagents

-

Analytes: Propiophenone (or a structural analog) and Propiophenone-D10 (as internal standard).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade).

-

Biological Matrix: Human urine (drug-free).

-

Equipment: Analytical balance, vortex mixer, centrifuge, autosampler vials, LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

4.2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and Propiophenone-D10 in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the Propiophenone-D10 stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

4.3. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.[3]

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample (calibrator, quality control, or unknown).

-

Spiking with Internal Standard: Add 20 µL of the 100 ng/mL Propiophenone-D10 working solution to each tube.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4.4. LC-MS/MS Conditions

-

LC System: A standard UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard would need to be optimized. For Propiophenone, the precursor ion is m/z 135.1, with a common product ion being m/z 105.1 (loss of ethylene). For Propiophenone-D10, the precursor ion would be m/z 145.2, and the product ion would be m/z 110.2.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Propiophenone (Analyte) | 135.1 | 105.1 |

| Propiophenone-D10 (IS) | 145.2 | 110.2 |

4.5. Data Analysis and Quantification

The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standard samples.

Safety and Handling

Propiophenone-D10 should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. While a specific safety data sheet (SDS) for Propiophenone-D10 may not be readily available, the SDS for Propiophenone and its deuterated analogs indicate that it may cause skin and eye irritation.[4] Avoid inhalation of vapors and ingestion. Store in a cool, dry place away from ignition sources.

Conclusion

Propiophenone-D10 is a valuable tool for researchers requiring accurate and precise quantification of propiophenone and its analogs in complex biological matrices. Its high degree of deuteration provides a significant mass difference, minimizing isotopic interference and enhancing the reliability of LC-MS/MS assays. The experimental protocol outlined in this guide provides a robust framework for the successful implementation of Propiophenone-D10 as an internal standard in a bioanalytical setting. As with any analytical method, proper validation is essential to ensure the data generated is of the highest quality and suitable for its intended purpose.

References

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

- Lahaie, M., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(15), 2347-2354.

- Zhang, Y., et al. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Journal of Analytical Toxicology, 45(8), 889-900.

-

Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

- C/D/N Isotopes Inc. (2015). Propiophenone-2',3',4',5',6'-d5 Safety Data Sheet.

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

-

Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]

- Zhang, Y. V. (2024). Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. In Methods in Molecular Biology (Vol. 2731, pp. 15–24). Springer.

Sources

2,2,3,3,3-pentadeuterio-1-(pentadeuteriophenyl)propan-1-one

Technical Guide: 2,2,3,3,3-Pentadeuterio-1-(pentadeuteriophenyl)propan-1-one (Propiophenone- )[1]

Executive Summary

This technical guide provides a comprehensive analysis of Propiophenone-

By replacing all ten hydrogen atoms with deuterium (

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Propiophenone-

Nomenclature & Structure[1]

-

IUPAC Name: 2,2,3,3,3-pentadeuterio-1-(1,2,3,4,5-pentadeuteriophenyl)propan-1-one

-

Common Name: Propiophenone-

, Perdeuterated Propiophenone -

Chemical Formula:

[1]

Physicochemical Data Table[7]

| Property | Value | Notes |

| CAS Number | 288400-96-4 | Specific to the |

| Unlabeled CAS | 93-55-0 | For reference.[4][5][6][7] |

| Molecular Weight | 144.24 g/mol | +10.06 Da shift from unlabeled (134.18). |

| Appearance | Colorless Liquid | Solidifies near room temperature.[8] |

| Melting Point | 17–21 °C | Isotopic substitution has negligible effect on phase transitions. |

| Boiling Point | ~218 °C | At 760 mmHg.[5] |

| Density | ~1.10 g/mL | Higher than unlabeled (1.009 g/mL) due to mass of D. |

| Solubility | Organic Solvents | Miscible in DCM, MeOH, Acetone; Insoluble in water. |

Synthesis & Purification Protocol

The synthesis of Propiophenone-

Reaction Logic

The reaction couples Benzene-

-

Why Friedel-Crafts? It preserves the aromatic deuterium labels which would be lost in alternative routes (e.g., Grignard reactions involving protonation steps).

-

Solvent Choice: Carbon Disulfide (

) is the traditional solvent, but Nitrobenzene or neat Benzene-

Synthesis Workflow Visualization

Figure 1: Friedel-Crafts acylation pathway for Propiophenone-

Step-by-Step Protocol

Materials:

-

Benzene-

(CAS 1076-43-3) -

Propionyl Chloride-

(CAS 35645-54-6) -

Aluminum Chloride (Anhydrous, Powder)

-

Dichloromethane (DCM) or Carbon Disulfide (

)

Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

or Ar). -

Catalyst Suspension: Suspend 1.1 equivalents of anhydrous

in dry DCM (or -

Acylation: Mix 1.0 equivalent of Propionyl Chloride-

with 1.0 equivalent of Benzene--

Note: Evolution of HCl gas (or DCl if exchange occurs) indicates reaction progress. Trap gas in a dilute NaOH scrubber.

-

-

Reflux: After addition, warm to room temperature and reflux for 2 hours to ensure completion.

-

Quenching: Pour the reaction mixture onto crushed ice/HCl.

-

Critical: Use

if strictly preventing any back-exchange at the

-

-

Extraction: Extract the organic layer, wash with water, saturated

, and brine. Dry over anhydrous -

Purification: Remove solvent via rotary evaporation. Distill the residue under reduced pressure (approx. 105°C at 15 mmHg) to obtain pure Propiophenone-

.

Analytical Characterization

Validating the identity and isotopic purity is crucial before use in metabolic assays.

Nuclear Magnetic Resonance (NMR)

- -NMR: Ideally "silent." A pure sample will show no peaks. Small peaks indicate residual protons (isotopic impurity).

-

-NMR (Deuterium NMR):

-

Aromatic Region:

7.4–8.0 ppm (Multiplet, 5D). -

-Methylene:

-

-Methyl:

-

-

-NMR: Carbon signals will appear as multiplets due to C-D coupling (

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion (

): 144 m/z. -

Fragmentation Pattern:

-

Benzoyl Ion (

): 110 m/z (Analogous to 105 m/z in unlabeled). -

Phenyl Ion (

): 82 m/z (Analogous to 77 m/z in unlabeled).

-

-

Purity Check: Ensure the M-1 (143 m/z) and M-2 peaks are <1% to confirm high deuteration levels.

Applications in Drug Development[6][11]

Metabolic Stability & Kinetic Isotope Effect (KIE)

Propiophenone is a substrate for Cytochrome P450 (CYP) enzymes (hydroxylation) and Carbonyl Reductases (reduction to alcohol).

-

Primary KIE: Replacing H with D at the site of metabolism (e.g., the

-carbon or aromatic ring) significantly slows down the reaction rate ( -

Metabolic Switching: If the primary metabolic site is deuterated, the enzyme may be forced to attack a different, more stable position. This is used to identify secondary metabolites.

Metabolic Fate Diagram

Figure 2: Metabolic divergence of Propiophenone-

Internal Standard (IS) Usage

In LC-MS/MS assays, Propiophenone-

-

Co-elution: It co-elutes with the analyte (same hydrophobicity).

-

Matrix Effects: It experiences the exact same ion suppression/enhancement as the analyte.

-

Mass Resolution: The +10 Da shift prevents "cross-talk" between the analyte and IS channels.

Handling & Stability

-

Storage: Store at 2–8°C in a tightly sealed container.

-

Hygroscopicity: Non-hygroscopic, but avoid moisture to prevent potential H/D exchange if trace acid/base catalysts are present.

-

Safety: Irritant.[2] Causes skin and eye irritation. Use standard PPE (gloves, goggles, fume hood).

- -NMR for proton ingress.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 102601018, Propiophenone-d10. Retrieved from [Link][1]

- Guengerich, F. P. (2017).Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. In Methods in Enzymology. Academic Press.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

- 1. Propiophenone-D10 | C9H10O | CID 102601018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 288400-96-4 CAS MSDS (PROPIOPHENONE-D10) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Propiophenone - Wikipedia [en.wikipedia.org]

- 5. scent.vn [scent.vn]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. Propiophenone-d10 | CAS 288400-96-4 | LGC Standards [lgcstandards.com]

- 8. chemwhat.com [chemwhat.com]

Comparative Physicochemical Profiling: Propiophenone vs. Propiophenone-D10

An In-Depth Technical Guide for Bioanalytical Applications

Executive Summary

In the high-stakes arena of drug development and pharmacokinetic (PK) profiling, the distinction between a native analyte and its stable isotope-labeled internal standard (SIL-IS) is not merely a matter of mass difference. It is a study in quantum mechanical subtlety. This guide provides a rigorous physicochemical comparison between Native Propiophenone (C9H10O) and its perdeuterated isotopologue, Propiophenone-D10 (C9D10O) .

For the senior scientist, understanding these differences is critical for two reasons:

-

Analytical Precision: To mitigate matrix effects and ionization suppression in LC-MS/MS.

-

Metabolic Stability: To exploit the Kinetic Isotope Effect (KIE) for extending half-life in deuterated drug design strategies.

Part 1: Molecular Architecture & Isotopic Substitution

Propiophenone-D10 represents a "heavy" variant where all ten hydrogen atoms—both aromatic and aliphatic—are replaced by deuterium (

Table 1: Comparative Molecular Specifications

| Feature | Native Propiophenone | Propiophenone-D10 | Delta / Note |

| Formula | Complete H | ||

| Molar Mass | 134.18 g/mol | ~144.24 g/mol | +10.06 Da |

| Exact Mass (Monoisotopic) | 134.0732 | 144.1360 | Crucial for HRMS windows |

| C-X Bond Length | D-bonds are shorter/stronger | ||

| Lipophilicity (LogP) | ~2.10 | ~2.08 | D-isotopologues are slightly less lipophilic |

| Boiling Point | 218 °C | ~217 °C | Inverse isotope effect often lowers BP slightly |

Part 2: Spectroscopic Divergence

The utility of Propiophenone-D10 as an internal standard relies on its ability to behave nearly identically to the native compound while remaining spectrally distinct.

1. Mass Spectrometry (MS) Fragmentation

In Triple Quadrupole (QqQ) systems, the fragmentation pattern shifts predictably. The stability of the C-D bond may slightly alter the ratio of fragments, but the cleavage sites remain consistent.

-

Native Pathway:

-

Precursor:

134 -

Primary Fragment (Benzoyl cation):

105 ( -

Secondary Fragment (Phenyl cation):

77 (

-

-

D10 Pathway:

-

Precursor:

144 -

Primary Fragment (Benzoyl-D5 cation):

110 ( -

Secondary Fragment (Phenyl-D5 cation):

82 (

-

Critical Application Note: When setting MRM (Multiple Reaction Monitoring) transitions, ensure the collision energy (CE) is re-optimized for D10. The heavier C-D bonds absorb vibrational energy differently, often requiring slightly higher CE (1–2 eV) to achieve equivalent fragmentation efficiency.

2. Infrared Spectroscopy (IR) & Zero-Point Energy

The vibrational frequency of a bond is inversely proportional to the reduced mass (

-

C-H Stretch (Native): ~3000–2850

-

C-D Stretch (D10): ~2250–2100

This shift into the "silent region" (2300–2000

Part 3: The Kinetic Isotope Effect (KIE) & Metabolic Stability

In drug development, propiophenone derivatives are often scaffolds for antidepressants (e.g., Bupropion).[1] Deuteration is used to slow metabolism via the Primary Kinetic Isotope Effect .

Mechanism of Stabilization

The Carbon-Deuterium bond has a lower zero-point energy (ZPE) than the Carbon-Hydrogen bond, making it chemically more stable.

-

Reaction: CYP450-mediated hydroxylation.

-

Impact: If the rate-limiting step involves C-H bond abstraction (e.g., at the

-carbon of the ethyl chain), replacing H with D increases the activation energy ( -

Result:

can range from 2 to 7. This significantly extends the half-life (

Visualization: Metabolic Pathways & D-Blocking

The following diagram illustrates where Propiophenone is vulnerable to metabolic attack and how D10 mitigates this.

Caption: Comparative metabolic fate. Red arrows indicate pathways significantly inhibited by deuteration (Primary KIE).

Part 4: Chromatographic Behavior (The "Deuterium Effect")

A common misconception is that isotopologues co-elute perfectly. In high-efficiency Reverse Phase LC (RPLC), this is often false.

-

Phenomenon: Propiophenone-D10 typically elutes slightly earlier than Native Propiophenone.

-

Causality: The C-D bond is shorter (

) than the C-H bond ( -

Implication: In high-throughput gradients, this shift is negligible. However, in shallow gradients, the peaks may partially resolve.

-

Risk:[2] If the D10 peak shifts out of the ionization suppression zone (matrix effect) but the Native peak remains in it, quantification errors occur.

-

Solution: Use a retention window that encompasses both species widely.

-

Part 5: Experimental Protocol

Orthogonal Validation of Propiophenone-D10 as Internal Standard

This protocol ensures that D10 is performing correctly as a normalizer for extraction efficiency and ionization variability.

Objective: Verify that Propiophenone-D10 compensates for matrix effects in human plasma.

Reagents:

-

Native Propiophenone (1 mg/mL in MeOH)

-

Propiophenone-D10 (1 mg/mL in MeOH)

-

Blank Human Plasma (K2EDTA)

-

LC-MS Grade Acetonitrile & Water

Workflow Steps:

-

Stock Preparation:

-

Dilute Native Stock to create a calibration curve (1 – 1000 ng/mL).

-

Prepare a constant D10 Working Solution (e.g., 100 ng/mL).

-

-

Matrix Spiking (The Challenge):

-

Aliquot 50 µL of Blank Plasma into 96-well plate.

-

Spike with Native Propiophenone standards.

-

CRITICAL: Add D10 Working Solution to every well (including blanks).

-

-

Protein Precipitation (PPT):

-

Add 200 µL cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex 2 min @ 1500 RPM.

-

Centrifuge 10 min @ 4000 g.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL supernatant.

-

Monitor Transitions:

-

Native:

-

D10:

-

-

-

Validation Calculation (IS Response Plot):

-

Plot the Area Counts of Propiophenone-D10 across all samples.

-

Pass Criteria: The %CV of the D10 area counts should be <15% across the entire run, regardless of the Native concentration. If D10 area drops significantly in high-concentration samples, check for "Crosstalk" or detector saturation.

-

Visualization: Analytical Workflow

Caption: LC-MS/MS workflow utilizing Propiophenone-D10 to normalize extraction and ionization variability.

References

-

National Institute of Standards and Technology (NIST). Propiophenone: Gas Chromatography and Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Available at: [Link]

-

Wang, S., & Cyronak, M. (2013). Deuterium Isotope Effects in Liquid Chromatography: Implications for Quantitative Analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Introduction: Propiophenone-D10 in the Research Landscape

An In-Depth Technical Guide to the Solubility of Propiophenone-D10 in Methanol and Acetonitrile

This guide provides a comprehensive technical overview of the solubility characteristics of Propiophenone-D10 in two common laboratory solvents: methanol and acetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of solubility with practical, field-proven methodologies to ensure reliable and reproducible experimental outcomes.

Propiophenone-D10 is the deuterated analogue of propiophenone, an aryl ketone. In its non-deuterated form, propiophenone is utilized in organic synthesis and is found in some fragrances[1]. The deuterated version, Propiophenone-D10, serves as an invaluable internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays such as Liquid Chromatography-Mass Spectrometry (LC-MS). The substitution of hydrogen atoms with deuterium provides a distinct mass shift without significantly altering the chemical properties, allowing for precise quantification of the non-deuterated analyte in complex matrices.

Understanding the solubility of Propiophenone-D10 is a critical first step in the development of robust analytical methods. The choice of solvent for stock solutions, calibration standards, and sample preparation can significantly impact the accuracy, precision, and overall success of an assay. This guide focuses on two prevalent solvents in analytical chemistry: methanol, a polar protic solvent, and acetonitrile, a polar aprotic solvent.

Core Principles: The "Why" Behind Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. The key to understanding the solubility of Propiophenone-D10 lies in its molecular structure and the corresponding properties of methanol and acetonitrile.

Propiophenone's Structure: The molecule consists of a nonpolar benzene ring and a more polar propyl ketone group. This dual nature means its solubility is influenced by both van der Waals forces (interacting with the nonpolar region) and dipole-dipole interactions (at the carbonyl group).

Solvent Characteristics:

-

Methanol (CH₃OH): A polar protic solvent, capable of hydrogen bonding. It is completely miscible with water and dissolves many polar and some nonpolar organic compounds[2][3][4].

-

Acetonitrile (CH₃CN): A polar aprotic solvent. It has a strong dipole moment but lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor[5][6]. It is miscible with water and a wide range of organic solvents[7].

The solubility of Propiophenone-D10 is therefore a balance between the disruption of solvent-solvent interactions and the formation of new solute-solvent interactions.

The Impact of Deuteration on Solubility

A common question is whether the deuteration of a molecule significantly affects its solubility compared to its non-deuterated counterpart. For Propiophenone-D10, where all ten hydrogen atoms are replaced with deuterium, the increase in molecular weight is notable. However, the effect on intermolecular forces and, consequently, solubility is generally considered to be minimal for most practical laboratory applications. Deuterium and protium (¹H) have nearly identical electronegativity, and the bond polarity is not substantially changed. While subtle differences in vibrational energy and bond lengths exist, these typically do not lead to drastic changes in solubility in common organic solvents.

Therefore, for the purposes of preparing standard solutions for analytical assays, the solubility data for non-deuterated propiophenone serves as a highly reliable proxy for Propiophenone-D10.

Quantitative Solubility Data

While direct, experimentally determined solubility data for Propiophenone-D10 is not extensively published, a comprehensive dataset for its non-deuterated analogue, propiophenone, provides an excellent and authoritative baseline. The following table summarizes this data for methanol and acetonitrile.

| Compound | Solvent | Solubility @ 25°C (g/L) | Classification |

| Propiophenone | Methanol | 1479.27 | Very Soluble |

| Propiophenone | Acetonitrile | 3434.60 | Very Soluble |

Data sourced from publicly available chemical databases and should be considered as a strong proxy for Propiophenone-D10.[8]

Expert Interpretation: The data clearly indicates that propiophenone is very soluble in both solvents. Notably, its solubility is significantly higher in acetonitrile than in methanol. This can be attributed to the favorable dipole-dipole interactions between the ketone group of propiophenone and the nitrile group of acetonitrile, without the energetic cost of disrupting the strong hydrogen-bonding network present in methanol.

Experimental Protocol: A Self-Validating Approach to Solubility Determination

For researchers who need to confirm solubility under their specific laboratory conditions (e.g., different temperatures or co-solvent systems), the following protocol provides a robust and self-validating methodology. This protocol is designed to establish a saturated solution and then quantify the dissolved solute.

Materials and Equipment

-

Propiophenone-D10

-

Anhydrous Methanol (HPLC grade or higher)

-

Anhydrous Acetonitrile (HPLC grade or higher)

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes

-

Syringe filters (0.2 µm, PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) system or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Class A volumetric flasks

Step-by-Step Methodology

-

Preparation of Supersaturated Mixture:

-

To a series of 2 mL glass vials, add approximately 1 mL of the chosen solvent (methanol or acetonitrile).

-

Add an excess of Propiophenone-D10 to each vial until a visible amount of undissolved solid remains. The goal is to create a slurry.

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a minimum of 24 hours. This extended period ensures that the solution reaches a true thermodynamic equilibrium of saturation. The continuous agitation facilitates the dissolution process.

-

-

Phase Separation and Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a positive displacement pipette. Avoid disturbing the undissolved solid.

-

Filter the supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.

-

-

Gravimetric or Chromatographic Quantification:

-

Gravimetric Method (for lower volatility solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature.

-

Once the solvent is fully evaporated, reweigh the vial. The mass difference corresponds to the mass of dissolved Propiophenone-D10. The initial volume of the solution allows for the calculation of solubility in g/L.

-

-

Chromatographic Method (Recommended):

-

Prepare a series of calibration standards of Propiophenone-D10 in the same solvent at concentrations well below the expected solubility.

-

Accurately dilute a small, known volume of the filtered saturated solution with the same solvent to bring its concentration into the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC-UV or GC-MS.

-

Quantify the concentration of the diluted sample against the calibration curve and then back-calculate the original concentration of the saturated solution.

-

-

Workflow Visualization

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Practical Recommendations for the Laboratory

-

Stock Solution Preparation: Given the high solubility in both methanol and acetonitrile, preparing concentrated stock solutions (e.g., 1 mg/mL or 10 mg/mL) of Propiophenone-D10 is straightforward. It is recommended to use acetonitrile if the highest possible concentration is desired or if subsequent dilutions will be made in an aprotic mobile phase for LC-MS analysis.

-

Temperature Effects: Solubility is temperature-dependent. When preparing saturated solutions or working near the solubility limit, it is crucial to control the temperature. Solutions prepared at a higher temperature may precipitate if stored at a lower temperature.

-

Solvent Purity: Always use high-purity, anhydrous solvents. The presence of water can alter the solvent's polarity and affect the solubility of Propiophenone-D10.

Conclusion

Propiophenone-D10 exhibits excellent solubility in both methanol and acetonitrile, with significantly higher solubility observed in acetonitrile. This makes both solvents suitable for the preparation of stock and working standards for a wide range of analytical applications. The choice between the two will often depend on the specific requirements of the downstream analytical method, such as compatibility with the mobile phase in liquid chromatography. The provided experimental protocol offers a reliable framework for researchers needing to verify solubility under their unique experimental conditions, ensuring the integrity and accuracy of their quantitative data.

References

-

Scent.vn. Propiophenone (CAS 93-55-0): Odor profile, Properties, & IFRA compliance. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7148, 1-Phenyl-1-propanone. Available at: [Link]

-

ChemBK. Propiophenone. Available at: [Link]

-

Wikipedia. Propiophenone. Available at: [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

The Good Scents Company. propiophenone, 93-55-0. Available at: [Link]

-

Thompson Rivers University. Solubility of Organic Compounds. Available at: [Link]

-

Alfa Chemistry. Deuterated Solvents for NMR. Available at: [Link]

-

Scribd. D10 Operation Manual English (L20013601). Available at: [Link]

-

Wikipedia. Acetonitrile. Available at: [Link]

-

El Camino College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 887, Methanol. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 102601018, Propiophenone-D10. Available at: [Link]

-

Bio-Rad. D-10 Hemoglobin Testing System. Available at: [Link]

-

Wikipedia. Methanol. Available at: [Link]

-

Journal of Emerging Investigators. Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Available at: [Link]

-

Methanol Institute. METHANOL TECHNICAL DATA SHEET. Available at: [Link]

-

Bio-Rad. D-10 Hemoglobin Testing System. Available at: [Link]

-

Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. Available at: [Link]

-

ResearchGate. Table 2 Solubility of different ketones in the buffer medium and.... Available at: [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available at: [Link]

-

Bio-Rad. D-10 Hemoglobin Testing System. Available at: [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. Acetonitrile. Available at: [Link]

-

Vedantu. Acetonitrile: Formula, Structure, Preparation & Uses Explained. Available at: [Link]

-

Nanyang Chemical. Methanol: Properties, Production, and Applications Guide. Available at: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Organic Chemistry. Acetonitrile - Common Organic Chemistry. Available at: [Link]

-

Diversey. Suma® Bac D10. Available at: [Link]

Sources

- 1. propiophenone, 93-55-0 [thegoodscentscompany.com]

- 2. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cetinerengineering.com [cetinerengineering.com]

- 4. nanyangchemical.com [nanyangchemical.com]

- 5. Acetonitrile - Wikipedia [en.wikipedia.org]

- 6. Acetonitrile | Fisher Scientific [fishersci.com]

- 7. Acetonitrile: Formula, Structure, Preparation & Uses Explained [vedantu.com]

- 8. scent.vn [scent.vn]

Precision Isotopologues: A Technical Guide to Stable Isotope Labeled Propiophenone

Executive Summary

Propiophenone (1-phenylpropan-1-one) serves as a critical pharmacophore scaffold in the synthesis of amphetamine-class stimulants, antidepressants (e.g., Bupropion), and beta-blockers. The strategic incorporation of stable isotopes—Deuterium (

This guide details the synthesis, application, and analytical validation of labeled propiophenone. It focuses on two primary applications: quantifying Kinetic Isotope Effects (KIE) during chiral reduction and mapping metabolic soft spots in CYP2B6-mediated oxidation.

Part 1: The Isotopic Toolkit

Selecting the correct isotopologue is the first step in experimental design. The choice depends on whether the goal is mass spectrometric differentiation (internal standards) or probing bond-breaking events (mechanistic studies).

Table 1: Propiophenone Isotopologue Selection Matrix

| Isotopologue | Label Position | Mass Shift (+Da) | Primary Application | Mechanistic Utility |

| Propiophenone-d | Phenyl Ring ( | +5 | Internal Standard (LC-MS/GC-MS) | Inert to metabolic oxidation; ideal for quantification. |

| Propiophenone- | Alpha-methylene ( | +2 | Metabolic Stability (Deuterium Switch) | Probes rate-limiting enolization or CYP-mediated hydroxylation. |

| Propiophenone-carbonyl- | Carbonyl Carbon ( | +1 | NMR Elucidation / Tracer | Traces carbon fate without affecting reaction kinetics (KIE |

| Propiophenone-d | Fully Deuterated | +9 | Multi-pathway tracking | Maximum mass resolution; eliminates interference in complex matrices. |

Part 2: Strategic Synthesis

Protocol: Friedel-Crafts Acylation for Propiophenone-d

To synthesize ring-labeled propiophenone (Propiophenone-d

Reagents:

-

Benzene-d

(>99.5 atom % D) -

Propionyl Chloride (Unlabeled)

-

Aluminum Chloride (AlCl

, Anhydrous) -

Dichloromethane (DCM, Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Catalyst Suspension: Charge the flask with AlCl

(1.1 eq) and anhydrous DCM (50 mL). Cool to 0°C in an ice bath. -

Acylating Agent: Add Propionyl Chloride (1.0 eq) dropwise to the suspension. Stir for 15 minutes until the acylium ion complex forms (solution turns yellow/orange).

-

Substrate Addition: Add Benzene-d

(1.2 eq) dropwise over 30 minutes. Maintain internal temperature <5°C to prevent poly-acylation. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Quench: Pour the reaction mixture slowly onto 100g of crushed ice/HCl mixture. Caution: Exothermic.

-

Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with saturated NaHCO

and Brine. Dry over MgSO -

Purification: Concentrate in vacuo and purify via vacuum distillation (bp ~218°C at atm, lower under vacuum) to yield Propiophenone-d

as a clear oil.

Visualization: Synthetic Workflow

Figure 1: Friedel-Crafts acylation workflow for the synthesis of ring-deuterated propiophenone.

Part 3: Mechanistic Deep Dive (Kinetic Isotope Effects)

Stable isotopes allow researchers to probe the transition state structure of carbonyl reductions. When reducing propiophenone to 1-phenyl-1-propanol (a chiral alcohol), the hybridization of the carbonyl carbon changes from

Secondary Deuterium KIE

Using Propiophenone-carbonyl-d

If we label the reagent (e.g., NaBD

-

Primary KIE: Involves breaking the B-H vs B-D bond.

is typically 2.0–4.0. -

Secondary KIE: If we label the propiophenone at the alpha-position (Propiophenone-

-d

Experimental Logic:

-

Competitive Reduction: Mix 1:1 ratio of Propiophenone (H) and Propiophenone-d

(Ring-label as inert tracer). -

Reaction: Reduce with a limiting amount of chiral reducing agent (e.g., DIP-Cl).

-

Analysis: Stop reaction at 50% conversion. Analyze product ratio via GC-MS.

-

Interpretation: If the reaction is sensitive to steric bulk or electronic effects at the transition state, the isotopic ratio in the product will deviate from 1:1.

Visualization: KIE Transition State

Figure 2: Reaction coordinate logic for Kinetic Isotope Effects during carbonyl reduction.

Part 4: Case Study – Bupropion & CYP2B6 Metabolism

Propiophenone is the immediate precursor to the antidepressant Bupropion (Wellbutrin). A major challenge in Bupropion therapy is its rapid metabolism by CYP2B6 into Hydroxybupropion .

The Deuterium Switch

By synthesizing Bupropion from Propiophenone-

However, the primary metabolic "soft spot" in Bupropion is the tert-butyl group. To study the formation of the propiophenone metabolite, we look at the de-alkylation pathway.

-

Pathway: Bupropion

Hydroxybupropion (CYP2B6).[1][2][3] -

Pathway: Bupropion

Propiophenone (minor degradation/metabolic route).

Using stable isotopes allows differentiation between endogenous propiophenone (if any) and drug-derived propiophenone.

Visualization: Metabolic Pathway (CYP2B6)

Figure 3: CYP2B6-mediated metabolic divergence of Bupropion.

Part 5: Analytical Validation (GC-MS)

To validate the synthesis and isotopic purity, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Method Parameters:

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Inlet Temp: 250°C (Split 10:1).

-

Oven Program: 60°C (hold 1 min)

20°C/min -

MS Source: EI (70 eV), SIM Mode.

SIM Ions for Monitoring:

-

Native Propiophenone: m/z 134 (

), 105 ( -

Propiophenone-d

: m/z 139 (-

Note: The shift of +5 in the benzoyl fragment (105

110) confirms the ring labeling.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11850, Propiophenone. Retrieved from [Link]

-

Hesse, L. M., et al. (2000). CYP2B6 Mediates the In Vitro Hydroxylation of Bupropion: Potential Drug Interactions with Other Antidepressants. Drug Metabolism and Disposition.[1][2][4][5] Retrieved from [Link]

-

West, R., & Waack, R. (1967). Organolithium Compounds and Grignard Reagents. Journal of the American Chemical Society. (Contextual grounding for Grignard vs Friedel-Crafts choice). Retrieved from [Link]

-

Gant, T. G. (2014). Deuterated Drugs: Unexpectedly Non-Obvious? AAPS Journal. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Influence of CYP2B6 genetic variants on plasma and urine concentrations of bupropion and metabolites at steady state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Association of CYP2B6 genetic polymorphisms with bupropion and hydroxybupropion exposure: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: De Novo Synthesis of Propiophenone-d10

Executive Summary

Propiophenone-d10 (CAS: 288400-96-4) serves as a critical internal standard in mass spectrometry-based metabolomics and forensic toxicology. Its metabolic stability and distinct mass shift (+10 Da) relative to the native analyte allow for precise quantification of propiophenone derivatives and related cathinones.

This technical guide outlines a de novo synthesis strategy. Unlike hydrogen-deuterium (H/D) exchange protocols—which often yield incomplete incorporation on the aromatic ring—this protocol utilizes fully deuterated precursors in a Friedel-Crafts acylation. This ensures >99 atom % D isotopic purity.

Key Technical Insight: The structural integrity of the

Retrosynthetic Strategy & Logic

To achieve a fully deuterated d10-isotopologue, we cannot rely on post-synthetic H/D exchange, which typically targets only labile protons (

The Pathway: Friedel-Crafts Acylation.[1][2]

-

Electrophile: Propionyl chloride-d5 (generated in situ).

-

Nucleophile: Benzene-d6.

-

Catalyst: Aluminum Chloride (

).

Mechanistic Flow & Isotope Integrity

The reaction proceeds via an acylium ion intermediate. The critical control point is the Termination Step . Standard protocols use ice-water (

Directive: All reagents, solvents, and quench media must be deuterium-compatible.

Figure 1: Retrosynthetic analysis showing the disconnection of the acyl-aryl bond to commercially viable deuterated precursors.

Experimental Protocol

Reagent Table

| Component | Role | Stoichiometry | Purity Requirement |

| Propionic Acid-d6 | Precursor | 1.0 equiv | >99 atom % D |

| Thionyl Chloride ( | Chlorinating Agent | 1.2 equiv | Reagent Grade, Anhydrous |

| Benzene-d6 | Solvent/Reactant | 5.0 equiv | >99.5 atom % D, Anhydrous |

| Aluminum Chloride ( | Lewis Acid | 1.1 equiv | Anhydrous, Sublimed |

| Deuterium Oxide ( | Quench Agent | Excess | >99 atom % D |

Phase I: Synthesis of Propionyl Chloride-d5

Rationale: Acid chlorides are moisture-sensitive and rarely sold in deuterated forms with high purity. In situ generation is best practice.

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and a dropping funnel. Flame-dry all glassware under vacuum.

-

Reaction: Charge the flask with Propionic Acid-d6 (1.0 equiv). Heat to 50°C.

-

Addition: Dropwise add Thionyl Chloride (1.2 equiv) over 30 minutes. The reaction will evolve

and -

Reflux: Heat to reflux (approx. 80°C) for 2 hours to ensure conversion.

-

Purification: Perform a simple distillation. Collect the fraction boiling at 78–80°C.

-

Checkpoint: Verify IR carbonyl stretch shift (approx. 1800

).

-

Phase II: Friedel-Crafts Acylation

-

Catalyst Suspension: In a fresh, flame-dried RBF, suspend anhydrous

(1.1 equiv) in Benzene-d6 (3.0 equiv). Benzene-d6 acts as both reactant and solvent to drive kinetics. -

Acylation: Cool the suspension to 0–5°C (ice bath). Add the freshly prepared Propionyl Chloride-d5 (dissolved in remaining 2.0 equiv Benzene-d6) dropwise over 45 minutes.

-

Observation: The solution will turn yellow/orange as the acylium-aluminum complex forms.

-

-

Completion: Remove the ice bath and stir at room temperature for 3 hours. Monitor by TLC (using protio-standards) or GC-MS.

-

The Critical Quench (Isotope Lock):

-

Cool the reaction mixture back to 0°C.

-

SLOWLY add

(Deuterium Oxide) dropwise. -

Why

? The hydrolysis of the Aluminum complex is highly exothermic and generates

-

Workup & Isolation

-

Separate the organic layer (Benzene-d6 + Product).

-

Extract the aqueous layer once with minimal Benzene-d6 or

. -

Combine organics, dry over anhydrous

, and filter. -

Solvent Removal: Rotary evaporate the Benzene-d6 (recoverable for wash-grade applications).

-

Final Purification: Vacuum distillation (bp ~95°C at 10 mmHg) yields Propiophenone-d10 as a clear, colorless oil.

Process Visualization

Figure 2: Step-by-step experimental workflow highlighting the critical D2O quench to prevent back-exchange.

Validation & Quality Control

To certify the material as "Fully Deuterated" (d10), the following criteria must be met:

| Method | Expected Result | Interpretation |

| 1H NMR | Silent Spectrum | No peaks should be observed in the aromatic (7.0-8.0 ppm) or aliphatic (1.0-3.0 ppm) regions. Residual solvent peaks only. |

| 13C NMR | Complex Splitting | Carbon signals will appear as multiplets (triplets/quintets) due to C-D coupling ( |

| GC-MS | M+ = 144.2 Da | The molecular ion should shift from 134.1 (native) to ~144.2. Absence of M-1 (d9) and M-2 (d8) peaks confirms high isotopic enrichment. |

Troubleshooting Common Issues

-

Issue: Presence of M+9 (d9) peak in MS.

-

Cause: Moisture ingress during the reaction or use of

during quench. -

Remedy: Ensure system is closed under

. Use

-

-

Issue: Low Yield.

-

Cause: Deactivation of

by moisture or old reagents. -

Remedy: Use fresh, sublimed

.

-

References

-

Isotope Exchange Kinetics : Rozman, M. (2005). The gas-phase H/D exchange mechanism of protonated amino acids. Journal of the American Society for Mass Spectrometry.[3] Retrieved from [Link]

-

Target Compound Data : PubChem. (n.d.). Propiophenone-d10 (CID 102601018).[4] National Library of Medicine. Retrieved from [Link]

-

Alpha-Proton Acidity : Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Write a Friedel-Crafts reaction for the synthesis of propiophenon... | Study Prep in Pearson+ [pearson.com]

- 3. The gas-phase H/D exchange mechanism of protonated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propiophenone-D10 | C9H10O | CID 102601018 - PubChem [pubchem.ncbi.nlm.nih.gov]

Propiophenone-D10: Isotopic Enrichment Specifications & Validation Guide

Executive Summary

In the high-stakes arena of quantitative bioanalysis and metabolic profiling, Propiophenone-D10 (Perdeuterated Propiophenone) serves as a critical internal standard (IS). Its utility relies entirely on its isotopic purity (>98 atom % D) and chemical stability. Unlike partial isotopologues, the D10 variant—where all ten hydrogen atoms are replaced by deuterium—provides a mass shift of +10 Da. This shift is sufficient to avoid isotopic overlap with the native analyte (M+0, M+1, M+2 natural abundance envelope) in Mass Spectrometry (MS) assays, eliminating "crosstalk" that compromises lower limits of quantification (LLOQ).

This guide details the technical specifications, synthesis logic, and validation protocols required to certify Propiophenone-D10 for use in regulated drug development environments.

Part 1: Chemical Identity & Structural Specifications

The transition from Propiophenone (C₉H₁₀O) to Propiophenone-D10 (C₉D₁₀O) alters physical properties due to the Kinetic Isotope Effect (KIE) and mass changes.

Comparative Specifications Table

| Feature | Propiophenone (Native) | Propiophenone-D10 (IS) |

| CAS Number | 93-55-0 | 288400-96-4 |

| Formula | C₆H₅-CO-CH₂CH₃ | C₆D₅-CO-CD₂CD₃ |

| Molecular Weight | 134.18 g/mol | 144.24 g/mol |

| Isotopic Purity | N/A | ≥ 98 atom % D |

| Chemical Purity | > 99% | ≥ 98% (GC/HPLC) |

| Appearance | Colorless liquid | Colorless to pale yellow liquid |

| Boiling Point | 218 °C | ~216–218 °C (Minor variation) |

| Flash Point | 99 °C | 99 °C |

| Solubility | Organic solvents (MeOH, ACN) | Organic solvents (MeOH, ACN) |

Part 2: Synthesis & Enrichment Mechanisms

To achieve >98% isotopic enrichment, simple Hydrogen-Deuterium (H/D) exchange is insufficient due to the stability of the aromatic protons. High-fidelity synthesis requires a De Novo Assembly approach using fully deuterated precursors.

The "Gold Standard" Synthesis Route: Friedel-Crafts Acylation

The most robust protocol involves the reaction of Benzene-d6 with Propionyl Chloride-d5, catalyzed by Aluminum Chloride (AlCl₃). This ensures deuterium placement at all aromatic and aliphatic positions without relying on reversible exchange mechanisms.

Synthesis Workflow Diagram

Figure 1: De Novo Synthesis of Propiophenone-D10 via Friedel-Crafts Acylation. This pathway guarantees deuterium saturation in both the phenyl ring and the ethyl chain.

Part 3: Quality Control & Analytical Validation

Validation must confirm two distinct attributes: Chemical Purity (absence of impurities) and Isotopic Enrichment (absence of H-isotopologues).

Nuclear Magnetic Resonance (NMR) Validation

The "Silent Spectrum" Protocol: In a 100% enriched D10 sample, a standard Proton (¹H) NMR should be effectively silent regarding the analyte signals.

-

¹H NMR (CDCl₃):

-

Native: Peaks at δ 7.9 (m, 2H), 7.5 (m, 3H), 3.0 (q, 2H), 1.2 (t, 3H).

-

D10 Target: No integration at these shifts. Any visible peaks indicate residual Protio (H) content.

-

Standard: Residual H signal integration must be < 2% relative to an internal standard (e.g., TMS).

-

-

¹³C NMR:

-

Will show complex multiplets due to Carbon-Deuterium coupling (C-D coupling constants

). This confirms the presence of D but makes structural assignment visually distinct from the protonated analog.

-

Mass Spectrometry (MS) Validation

MS is the definitive tool for calculating atom % D. The fragmentation pattern must shift predictably.

Fragmentation Shift Logic:

-

Molecular Ion (M⁺): 134 (Native) → 144 (D10)

-

Benzoyl Ion (α-cleavage): 105 (C₆H₅CO⁺) → 110 (C₆D₅CO⁺)

-

Phenyl Ion: 77 (C₆H₅⁺) → 82 (C₆D₅⁺)

-

Ethyl Group: 29 (C₂H₅⁺) → 34 (C₂D₅⁺)

MS Validation Workflow

Figure 2: Mass Spectrometry Validation Logic. Confirms the mass shift of the parent ion and key structural fragments.

Part 4: Handling, Stability & Storage Protocols

Hygroscopy & H/D Exchange Risks

While aromatic C-D bonds are stable, the alpha-deuteriums (adjacent to the carbonyl, -CO-CD₂-) are slightly acidic (pKa ~19).

-

Risk: Exposure to protic solvents (H₂O, MeOH) with trace base/acid can catalyze back-exchange (D → H) at the alpha position.

-

Protocol:

-

Store neat material under Argon/Nitrogen.

-

Prepare stock solutions in anhydrous aprotic solvents (e.g., Acetonitrile, DMSO-d6) if long-term stability is required.

-

Avoid prolonged storage in Methanol-H (non-deuterated methanol) unless the pH is strictly neutral.

-

Storage Conditions

-

Temperature: 2–8°C (Refrigerated).

-

Container: Amber glass (protects against potential photochemical degradation, though propiophenone is relatively stable).

-

Shelf Life: 2 years if sealed; re-test isotopic purity every 6 months after opening.

Part 5: Applications in Drug Development

Propiophenone-D10 is primarily utilized as an Internal Standard (IS) for the quantification of:

-

Propiophenone (as a reagent or impurity).[1]

-

Bupropion Metabolites: Propiophenone is a structural core of the antidepressant Bupropion.

-

Cathinones: Synthetic stimulant derivatives.

Experimental Protocol: Internal Standard Spiking

-

Stock Prep: Dissolve 10 mg Propiophenone-D10 in 10 mL Acetonitrile (1 mg/mL).

-

Working Solution: Dilute to 1 µg/mL in 50:50 ACN:Water.

-

Spiking: Add 20 µL of Working Solution to 200 µL of plasma sample before protein precipitation.

-

Rationale: Adding the IS prior to extraction compensates for recovery losses and matrix effects (ion suppression) during LC-MS/MS analysis.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102601018, Propiophenone-d10. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

KCAS Bio (2017). The Value of Deuterated Internal Standards in Bioanalysis. Retrieved from [Link]

-

Bio-Rad Laboratories. D-10 Hemoglobin Testing System and HPLC Methodology. (Contextual reference for D10 nomenclature in clinical systems). Retrieved from [Link]

Sources

Methodological & Application

Propiophenone-D10 internal standard for LC-MS/MS analysis

Topic: Propiophenone-D10 Internal Standard for LC-MS/MS Analysis Document Type: Application Note & Technical Protocol Version: 2.1 (Current)

Abstract

This application note details the implementation of Propiophenone-D10 (Perdeuterated Propiophenone) as a stable isotope internal standard (IS) for the quantification of propiophenone and related aromatic ketones via LC-MS/MS. Propiophenone is a primary metabolite and degradation marker for synthetic cathinones ("bath salts"). The use of the D10 isotopologue (

Introduction & Scientific Rationale

The Analytical Challenge

Propiophenone is a volatile aromatic ketone often analyzed in forensic toxicology as a marker for the consumption or degradation of synthetic cathinones (e.g., Methcathinone, Ethcathinone). In environmental analysis, it serves as a tracer for pharmaceutical manufacturing runoff.

Standard quantification using external calibration is prone to errors due to:

-

Matrix Effects: Significant ion suppression in urine/blood matrices.

-

Volatile Loss: Propiophenone is semi-volatile; evaporative steps in extraction (SPE/LLE) cause variable recovery.

Why Propiophenone-D10?

While Propiophenone-D5 (ring-labeled) is available, Propiophenone-D10 is the superior choice for high-sensitivity assays:

-

Mass Resolution: The +10 Da shift (

135 -

Carrier Effect: The D10 analog behaves nearly identically to the analyte during extraction, compensating for evaporative losses that external standards cannot track.

Physicochemical Considerations (Expertise & Logic)

The Deuterium Isotope Effect

Deuterium (

-

Observation: Propiophenone-D10 will elute slightly earlier (typically 0.05 – 0.15 min) than native Propiophenone in Reversed-Phase LC (RPLC).

-

Protocol Adjustment: MRM acquisition windows must be widened to capture this shift, or the peak may be truncated.

Deuterium Exchange Risk (Critical Control Point)

Propiophenone-D10 structure:

-

Risk: In alkaline conditions (

) or protic solvents with base catalysts, these D atoms exchange with solvent H, shifting the precursor mass from 145 -

Solution: All reagents and mobile phases must be acidified (0.1% Formic Acid) to maintain the keto-form and prevent exchange. Avoid alkaline Liquid-Liquid Extraction (LLE).

Visual Workflows

Analytical Workflow

The following diagram outlines the critical path from sample preparation to data processing, highlighting the "Safe Zone" for pH to prevent isotopic exchange.

Caption: Analytical workflow emphasizing acidic extraction conditions to preserve the D10 label integrity.

Fragmentation Pathway

Comparison of Native vs. D10 fragmentation to justify MRM transitions.

Caption: Fragmentation logic. Note the D10 standard loses a deuterated ethyl group (-34 Da) retaining the D5 ring.

Detailed Protocol

Materials

-

Analyte: Propiophenone (CAS: 93-55-0).

-

Internal Standard: Propiophenone-D10 (CAS: 298704-00-0).

-

Solvents: LC-MS Grade Methanol (MeOH), Water, Formic Acid (FA).

Standard Preparation

-

Stock Solution (1 mg/mL): Dissolve Propiophenone-D10 in Methanol .

-

Why Methanol? Propiophenone is highly soluble in MeOH. Avoid Acetonitrile for long-term storage of ketones if trace ammonia is present, as it can cause Schiff base formation over months.

-

-

Working IS Solution (1 µg/mL): Dilute Stock in 0.1% Formic Acid in Water/MeOH (50:50).

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8 µm | Standard RPLC column for aromatic ketones. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid is mandatory to prevent D-exchange. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol provides better selectivity for aromatics than ACN. |

| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity. |

| Gradient | 0-1 min: 10% B 1-5 min: Ramp to 90% B 5-6 min: Hold 90% B 6.1 min: Re-equilibrate | Fast ramp; Propiophenone elutes ~3.5 min. |

| Injection Vol | 2 - 5 µL | Minimize solvent load to prevent peak broadening. |

MRM Transitions

| Compound | Precursor ( | Product ( | CE (eV) | Role |

| Propiophenone | 135.1 | 105.0 | 20 | Quantifier |

| 135.1 | 77.0 | 35 | Qualifier | |

| Propiophenone-D10 | 145.2 | 110.1 | 20 | IS Quantifier |

| 145.2 | 82.1 | 35 | IS Qualifier |

Note: The transition 145.2

Method Validation (FDA Bioanalytical Guidance 2018)

To ensure trustworthiness, validate the method using these specific criteria:

-

Selectivity: Analyze 6 blank matrix sources. Ensure noise at the IS retention time (RT) is < 5% of the IS response.

-

Cross-Talk Check: Inject ULOQ (Upper Limit of Quantification) of native Propiophenone without IS. Monitor 145.2

110.1.-

Acceptance: Signal must be negligible. (D10 prevents the M+5 overlap seen with D5 standards).

-

-

Recovery: Compare peak area of [Extracted Sample] vs. [Post-Extraction Spike].

-

Target: > 80% recovery.[3] If lower, switch from LLE to SLE (Supported Liquid Extraction) to improve volatility management.

-

-

Matrix Effect (ME): Calculate:

.-

Role of IS: The IS should show a similar ME to the analyte. If Native ME is -40% (suppression) and D10 ME is -10%, the IS is not tracking the analyte well (likely due to RT shift). Adjust gradient to co-elute them closer if this occurs.

-

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| IS Mass Shift (145 | Deuterium exchange at | Check pH of mobile phase and extraction solvent. Ensure pH < 5. |

| IS Elutes Earlier than Analyte | Deuterium Isotope Effect. | This is normal (0.1 min shift). Widen MRM detection window. Do not force peak integration if they are slightly separated. |

| Low IS Sensitivity | Ion Suppression or Volatility. | Use APCI source instead of ESI (ketones ionize well in APCI). Minimize evaporation steps; use Nitrogen blow-down at low temp (<30°C). |

References

-

FDA. (2018).[2][4] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2] [Link]

-

Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone.... Journal of Mass Spectrometry.[5] (Context on propiophenone as a metabolite). [Link]

-

Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A. (Theoretical basis for retention time shifts). [Link]

-

NIST Chemistry WebBook. Propiophenone Mass Spectrum. (Fragmentation verification). [Link]

Sources

Application Note: Precision Quantification of Propiophenone via GC-MS Using Stable Isotope Dilution (D10-IS)

Executive Summary

This application note details a robust protocol for the quantification of Propiophenone (1-phenylpropan-1-one) in complex matrices using Stable Isotope Dilution Assay (SIDA) . By utilizing fully deuterated Propiophenone-D10 as an internal standard, this method compensates for matrix-induced ionization suppression, injection variability, and extraction losses.

Targeted at forensic toxicologists and pharmaceutical researchers, this guide moves beyond generic "scan" methods, employing Selected Ion Monitoring (SIM) to achieve high sensitivity (LOD < 5 ng/mL) and linearity (

Scientific Foundation & MS Theory

The Analyte

Propiophenone (

Mechanism of Quantification: Why D10?

In SIDA, the internal standard (Propiophenone-D10) is chemically identical to the analyte but differs in mass.

-

Co-elution: The D10 analog elutes at virtually the same retention time as the native compound (slight deuterium isotope effect may cause a negligible shift < 0.05 min).

-

Source Compensation: Any fluctuation in the MS ion source (e.g., transient pressure changes) affects both the native and D10 ions equally. The ratio of their signals remains constant, ensuring high precision.

Fragmentation Logic (Electron Ionization - 70 eV)

Understanding the fragmentation is critical for selecting SIM ions.

-

Native Propiophenone (

):-

Primary Pathway (

-cleavage): The bond between the carbonyl carbon and the ethyl group breaks. -

Result: Loss of the ethyl radical (

, mass 29) yields the stable Benzoyl cation ( -

Secondary Pathway: Further loss of CO yields the Phenyl cation (

) at m/z 77 .

-

-

Propiophenone-D10 (

):-

Structure:

. -

Primary Pathway: Loss of the deuterated ethyl radical (

, mass 34). -

Result: The Benzoyl-D5 cation (

) . -

Mass Calculation:

.

-

Workflow Visualization

Figure 1: The Stable Isotope Dilution Assay (SIDA) workflow ensures the Internal Standard experiences the exact same extraction and ionization environment as the analyte.

Materials & Reagents

-

Native Standard: Propiophenone, analytical grade (>99%).

-

Internal Standard: Propiophenone-D10 (Isotopic purity >98 atom % D).

-

Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade). Note: DCM is preferred for LLE; Methanol for direct injection.

-

Matrix: Blank plasma, urine, or water (depending on application) for matrix-matched calibration.

Instrumental Protocol

This method is optimized for an Agilent 7890/5977 or equivalent single-quadrupole GC-MS system.

Gas Chromatography (GC) Parameters

| Parameter | Setting | Rationale |

| Inlet | Split/Splitless | Splitless for trace (<1 ppm); Split 10:1 for high conc. |

| Inlet Temp | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase; "UI" (Ultra Inert) reduces peak tailing for ketones. |

| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Maintains stable retention times (RT). |

| Oven Program | 50°C (1 min) → 20°C/min → 280°C (3 min) | Low initial temp focuses the peak; fast ramp clears matrix. |

| Transfer Line | 280 °C | Prevents condensation before the ion source. |

Mass Spectrometry (MS) Parameters

-

Source: Electron Ionization (EI), 70 eV.[1]

-

Source Temp: 230 °C.

-

Quad Temp: 150 °C.

-

Acquisition Mode: SIM (Selected Ion Monitoring) .

-

Why SIM? SIM increases sensitivity by 10-100x compared to Full Scan by dedicating the quadrupole to specific masses.

-

SIM Table Configuration

| Compound | Type | Retention Time (approx) | Quant Ion ( | Qual Ion 1 ( | Qual Ion 2 ( |

| Propiophenone | Target | 6.50 min | 105.0 | 77.0 | 51.0 |

| Propiophenone-D10 | ISTD | 6.48 min | 110.0 | 82.0 | -- |

Note: Dwell time should be set to 25-50 ms per ion to ensure >15 points across the chromatographic peak.

Experimental Procedure

Standard Preparation

-

ISTD Stock: Prepare Propiophenone-D10 at 100 µg/mL in Methanol.

-

Working ISTD Solution: Dilute Stock to 10 µg/mL . This concentration will be added fixed to every sample.

-

Calibration Standards: Prepare a 6-point curve (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL) of Native Propiophenone.

-

Spiking: Add exactly 50 µL of Working ISTD Solution to 1 mL of each Calibration Standard.

Sample Preparation (Liquid-Liquid Extraction Example)

-

Aliquot 1 mL of sample (urine/plasma).

-

Add 50 µL of Working ISTD Solution (Same as calibration). Crucial: Spike before extraction.

-

Add 2 mL extraction solvent (e.g., MTBE or DCM). Vortex for 2 mins.

-

Centrifuge (3000 rpm, 5 min).

-

Transfer organic layer to a clean vial.

-

Evaporate to dryness under Nitrogen (avoid heat >40°C due to volatility).

-

Reconstitute in 100 µL Ethyl Acetate. Transfer to GC vial with insert.

Data Analysis & Quantification